molecular formula C40H64O12 B1679836 Nonactin CAS No. 6833-84-7

Nonactin

Cat. No. B1679836
CAS RN: 6833-84-7
M. Wt: 736.9 g/mol
InChI Key: RMIXHJPMNBXMBU-QIIXEHPYSA-N
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Description

Nonactin is a member of a family of naturally occurring cyclic ionophores known as the macrotetrolide antibiotics . It is soluble in methanol, dichloromethane, ethyl acetate, and DMSO, but insoluble in water . Nonactin is commercially available and is produced by bacterial species such as Streptomyces tsukubensis, Streptomyces griseus, Streptomyces chrysomallus, and Streptomyces werraensis .


Synthesis Analysis

Nonactin is the parent compound of a group of highly atypical polyketide metabolites produced by Streptomyces griseus subsp. griseus ETH A7796 . The potential nonactin biosynthesis gene cluster has been isolated, sequenced, and analyzed . Nonactate synthase is the enzyme which catalyzes the formation of nonactic acid from an acyclic precursor in nonactin biosynthesis .


Molecular Structure Analysis

Nonactin is composed of four tetrahydrofuran rings and four esters linked by saturated aliphatic chain sections . It has a 48-member ring, built from 40 carbon and 12 oxygen atoms . Despite the 16 stereogenic centers, Nonactin is a meso compound, and therefore achiral .


Chemical Reactions Analysis

Nonactin is known for its ability to form complexes with alkali cations, most notably potassium and sodium . It exhibits binding preferences for some ions over others . Although nonactin exhibits an especially high cation selectivity for potassium ions over sodium ions or rubidium ions, it exhibits the highest selectivity for ammonium ions and thallium ions .


Physical And Chemical Properties Analysis

Nonactin has a molar mass of 736.940 g·mol −1 and a melting point of 146 °C . The oxygen atoms from the oxolane (tetrahydrofuran) groups of nonactin constitute the preferential docking sites of the ammonium moiety of the guest cation .

Scientific Research Applications

Antibacterial Activity and Ion Binding

Nonactin is known for its antibacterial activity and efficient ion binding, particularly for potassium (K+) ions. It's a polyketide antibiotic produced by Streptomyces griseus and functions as an ionophore. The alternating stereochemistry of its macrocycle, comprising (+) and (-) nonactic acid, is crucial for its biological activity. This structure allows nonactin to bind K+ ions effectively and participate in K+ transport, a key feature contributing to its antibacterial properties (Kusche et al., 2009).

Biosynthesis

Research into the biosynthesis of nonactin reveals its complex formation from acetate, succinate, and propionate. The first committed step in its biosynthesis involves the coupling of a succinate derivative with either acetate or malonate. This process leads to the formation of (+)- and (-)-nonactic acid, which are later assembled into the nonactin macrocycle (Nelson & Priestley, 2002). Additionally, the gene nonS has been identified to catalyze the formation of the furan ring of nonactic acid, a critical step in nonactin biosynthesis (Woo et al., 1999).

Molecular Structure and Conformations

The molecular structure and conformations of nonactin play a significant role in its function. Studies using computer calculations have explored the conformations of nonactin, finding that it can adopt a compact conformation even in the absence of potassium ions. This conformation is relevant to its function as an ion carrier in biological membranes (Lee & Hamori, 1974).

Production and Synthetic Methods

Efficient production of nonactin is achieved through fermentation of Streptomyces griseus. This method is preferred over chemical synthesis, which has low overall yields. The biosynthesis approach is more attractive for producing nonactin, which has applications in ion-selective electrodes and sensors due to its ionophore properties (Zhan & Zheng, 2016).

Future Directions

While most investigations on nonactin have focused on the binding of metal cations and small molecular ions, recent studies have pursued the characterization of its inclusion complexes with primary amines with bulky structured side groups of different polarity . This opens up new avenues for research in understanding the complex interactions of nonactin with various ions and molecules .

properties

IUPAC Name

(1R,2R,5R,7R,10S,11S,14S,16S,19R,20R,23R,25R,28S,29S,32S,34S)-2,5,11,14,20,23,29,32-octamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H64O12/c1-21-17-29-9-13-34(49-29)26(6)38(42)46-23(3)19-31-11-15-36(51-31)28(8)40(44)48-24(4)20-32-12-16-35(52-32)27(7)39(43)47-22(2)18-30-10-14-33(50-30)25(5)37(41)45-21/h21-36H,9-20H2,1-8H3/t21-,22+,23+,24-,25-,26+,27+,28-,29-,30+,31+,32-,33-,34+,35+,36-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIXHJPMNBXMBU-QIIXEHPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2CCC(O2)C(C(=O)OC(CC3CCC(O3)C(C(=O)OC(CC4CCC(O4)C(C(=O)OC(CC5CCC(O5)C(C(=O)O1)C)C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2CC[C@H](O2)[C@@H](C(=O)O[C@H](C[C@@H]3CC[C@@H](O3)[C@H](C(=O)O[C@@H](C[C@H]4CC[C@H](O4)[C@@H](C(=O)O[C@H](C[C@@H]5CC[C@@H](O5)[C@H](C(=O)O1)C)C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H64O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10218477
Record name Nonactin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

736.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nonactin

CAS RN

6833-84-7
Record name Nonactin
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Record name nonactin
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Record name nonactin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,610
Citations
AJ Woo, WR Strohl, ND Priestley - Antimicrobial agents and …, 1999 - Am Soc Microbiol
… Very little is presently known about the genes of the nonactin biosynthesis cluster. In this … from the nonactin biosynthesis cluster and a known biochemical transformation in nonactin …
Number of citations: 70 journals.asm.org
RJ Walczak, ME Nelson… - Journal of the American …, 2001 - ACS Publications
… 1 Nonactin has been … nonactin is composed of two units of (+)-nonactate and two units of (-)-nonactate such that the macrocycle has S4 symmetry and is achiral. Homologues of nonactin …
Number of citations: 21 pubs.acs.org
RJ Walczak, AJ Woo, WR Strohl… - FEMS microbiology …, 2000 - academic.oup.com
Nonactin is the parent compound of a group of highly atypical polyketide metabolites produced by Streptomyces griseus subsp. griseus ETH A7796. In this paper we describe the …
Number of citations: 49 academic.oup.com
ME Nelson, ND Priestley - Journal of the American Chemical …, 2002 - ACS Publications
Nonactin is a macrotetrolide antibiotic produced by … Nonactin is a polyketide, albeit a highly atypical one. The … The data conclusively show that the first committed step of nonactin …
Number of citations: 46 pubs.acs.org
M Dobler, RP Phizackerley - Helvetica Chimica Acta, 1974 - Wiley Online Library
… nonactin in methanol have been measured [3]. Crystal structure determinations of the KNCS complex of nonactin [4] and of free, nonactin [… a mixture of 72% nonactin and 28% monactin. …
Number of citations: 65 onlinelibrary.wiley.com
I Boykova, O Yuzikhin, I Novikova, P Ulianich, I Eliseev… - Microorganisms, 2023 - mdpi.com
… Nonactin is a biologically active compound produced by several … TN638 producing a mixture of nonactin with other derivatives of … These reports show that the role of nonactin as an …
Number of citations: 4 www.mdpi.com
GDJ Phillies, IM Asher… - … : Original Research on …, 1975 - Wiley Online Library
… of nonactin and tetranactin. The effects of solvent polarity and hydrogen bonding in nonactin, … Some preliminary results on nonactin complexation have been described e1sewhere.l5,l6 …
Number of citations: 18 onlinelibrary.wiley.com
T Sakamaki, Y Iitaka, Y Nawata - Acta Crystallographica Section B …, 1977 - scripts.iucr.org
… That of the Cs+--nonactin complex Ispace group P2/n, Z= 2, a… complexes shows that the nonactin molecule is more … The crystal structure of the Cs+-nonactin complex is a new …
Number of citations: 31 scripts.iucr.org
BR Kusche, AE Smith, MA McGuirl… - Journal of the American …, 2009 - ACS Publications
… )-(−) so that nonactin has S4 symmetry and is achiral. To understand why achiral nonactin is the … , we generated two alternate diastereoisomers of nonactin, one prepared solely from (+)-…
Number of citations: 38 pubs.acs.org
PA Bartlett, JD Meadows, E Ottow - Journal of the American …, 1984 - ACS Publications
… However, the relative amount of nonactin formed its relatively … nonactin has been accomplished by a route that is stereochemically economical and synthetically convergent. Nonactin …
Number of citations: 169 pubs.acs.org

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